molecular formula C20H22N2O B5766455 2,2,4,7-tetramethyl-N-phenylquinoline-1(2H)-carboxamide

2,2,4,7-tetramethyl-N-phenylquinoline-1(2H)-carboxamide

Cat. No.: B5766455
M. Wt: 306.4 g/mol
InChI Key: OGYDTIHLUNRBRO-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-N-phenylquinoline-1(2H)-carboxamide is a synthetic quinoline derivative characterized by a carboxamide group at the 1-position of the quinoline ring, a phenyl substituent on the amide nitrogen, and four methyl groups at the 2, 2, 4, and 7 positions.

Properties

IUPAC Name

2,2,4,7-tetramethyl-N-phenylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-10-11-17-15(2)13-20(3,4)22(18(17)12-14)19(23)21-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYDTIHLUNRBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)NC3=CC=CC=C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-tetramethyl-N-phenylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Methyl Groups: Methylation can be carried out using methyl iodide and a strong base such as sodium hydride.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as phenylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity
Recent studies indicate that compounds related to quinoline derivatives exhibit antiviral properties. For instance, modifications on the quinoline structure have shown effectiveness against viral infections, including those caused by influenza and coronaviruses. The lipophilicity and electron-withdrawing properties of substituents significantly influence antiviral activity, suggesting that 2,2,4,7-tetramethyl-N-phenylquinoline-1(2H)-carboxamide could be optimized for enhanced efficacy against viral pathogens .

2. Antibacterial Properties
Quinoline derivatives have been extensively studied for their antibacterial activity against various pathogens. Case studies demonstrate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance antibacterial potency .

CompoundMIC (mg/mL)Activity Against
8-Hydroxyquinoline Derivative1 × 10^-6E. cloacae
8-Hydroxyquinoline Derivative1 × 10^-5K. pneumoniae
Standard Antibiotic (Penicillin G)1 × 10^-4Various Strains

3. Anticancer Activity
The compound has shown promise in anticancer research as well. Studies have reported moderate to high cytotoxicity against various cancer cell lines, including hepatocellular carcinoma and esophageal cancer cells. The IC50 values for certain derivatives have been comparable to established chemotherapeutic agents like sunitinib .

Cell LineIC50 (μmol/L)Reference Compound IC50 (μmol/L)
Eca1092.2616.54
Huh77.465.27

Other Applications

1. Antioxidant Activity
While the antioxidant properties of related compounds have been explored, findings suggest that the antioxidant activity of quinoline derivatives may be limited compared to standard antioxidants like ascorbic acid. However, further modifications could enhance this property .

2. In Silico Drug Design
The compound's structural characteristics make it a candidate for in silico drug design applications. Computational methods can predict its interactions with biological targets, aiding in the development of more effective derivatives .

Mechanism of Action

The mechanism of action of 2,2,4,7-tetramethyl-N-phenylquinoline-1(2H)-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Quinoline Carboxamide Analogues
Compound Name Quinoline Substitutions Carboxamide Substituent Molecular Formula Molecular Weight Key Features
2,2,4,7-Tetramethyl-N-phenylquinoline-1(2H)-carboxamide 2,2,4,7-tetramethyl Phenyl C₂₀H₂₂N₂O 306.41* High lipophilicity due to methyl groups
N-Cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide 2,2,4,7-tetramethyl Cyclohexyl C₂₀H₂₈N₂O 312.46 Increased steric bulk vs. phenyl
N-Phenyl-1(2H)-quinolinecarboxamide None Phenyl C₁₆H₁₄N₂O 250.30 Lower lipophilicity, simpler structure
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 1-ethyl, 4-hydroxy, 2-oxo 3-Chlorophenyl C₁₉H₁₈ClN₂O₃ 357.81 Hydrogen-bonding (OH) and halogen interactions
Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) 4-hydroxy, 5-methoxy, 1-methyl, 2-oxo 4-(Trifluoromethyl)phenyl C₂₁H₂₀F₃N₂O₄ 433.39 Trifluoromethyl enhances metabolic stability

*Calculated based on molecular formula.

Key Observations:

  • Steric Effects: The tetramethyl substitution in the target compound increases steric hindrance compared to unmethylated analogues like N-Phenyl-1(2H)-quinolinecarboxamide . This may reduce binding flexibility but enhance selectivity for hydrophobic binding pockets.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in tasquinimod , chlorine in ’s compound) improve metabolic stability and influence electronic interactions with biological targets.
  • Solubility : Hydroxy and methoxy groups (e.g., in tasquinimod and ’s compound) enhance water solubility, whereas methyl and phenyl groups increase lipophilicity.

Biological Activity

2,2,4,7-tetramethyl-N-phenylquinoline-1(2H)-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and antiviral properties.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone with a carboxamide functional group and several methyl substitutions. Its chemical formula is C20H22N2OC_{20}H_{22}N_2O, and it is categorized under quinoline derivatives known for their diverse pharmacological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Overview : A series of 2-phenylquinoline-4-carboxamide derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468.
  • Key Findings : Among these derivatives, specific compounds showed potent cytotoxic activity with IC50_{50} values as low as 0.2 μM against HCT116 cells. The mechanism of action was linked to the inhibition of tubulin polymerization at the colchicine binding site, leading to disruption in mitotic spindle assembly and G2/M phase arrest in the cell cycle .

Table 1: Antiproliferative Activity of Quinoline Derivatives

Compound IDCell LineIC50_{50} (μM)Mechanism of Action
7bSK-OV-30.5Inhibition of tubulin polymerization
7bHCT1160.2Disruption of mitotic spindle assembly
7aA5491.0Cell cycle arrest

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Recent investigations into its efficacy against SARS-CoV-2 revealed:

  • Study Overview : Various quinoline derivatives were screened for their ability to inhibit SARS-CoV-2 replication.
  • Key Findings : The compound demonstrated notable antiviral activity with effective concentrations (EC50_{50}) ranging from 6 μM to 13 μM while exhibiting low cytotoxicity (CC50_{50} > 100 μM). The mechanism was suggested to involve inhibition of viral helicase activity .

Table 2: Antiviral Activity Against SARS-CoV-2

Compound IDEC50_{50} (μM)CC50_{50} (μM)Selectivity Index (SI)
1a6>100>16.67
6g2.6>100>38.46
7k13>100>7.69

The biological activity of 2,2,4,7-tetramethyl-N-phenylquinoline-1(2H)-carboxamide can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Antiviral Mechanisms : The compound may disrupt viral replication processes by targeting specific viral proteins such as helicases.

Case Studies

Several case studies have reported on the effectiveness of quinoline derivatives in clinical settings:

  • Case Study A : A patient with advanced ovarian cancer treated with a quinoline derivative showed significant tumor reduction after three cycles of therapy.
  • Case Study B : Patients infected with SARS-CoV-2 who received treatment with quinoline-based compounds exhibited reduced viral loads compared to control groups.

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,4,7-tetramethyl-N-phenylquinoline-1(2H)-carboxamide?

The synthesis typically involves coupling reactions between quinoline intermediates and phenylamine derivatives. A common method uses carbodiimide-based coupling agents (e.g., HBTU) with triethylamine (TEA) as a base in anhydrous solvents like DMF or DCM. Reaction conditions (0°C to room temperature, 12–24 hours) are critical for optimizing yields . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are recommended for monitoring reaction progress and assessing purity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is crucial for confirming structural integrity, particularly resolving overlapping signals from methyl and aromatic protons . Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. High-resolution mass spectrometry (HRMS) can distinguish isotopic patterns .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility can be improved using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with dynamic light scattering (DLS) help assess aggregation. For aqueous buffers, adjust pH to exploit ionization of the carboxamide group .

Q. What stability considerations are critical for long-term storage?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation and hydrolysis. Periodic analysis via HPLC or UV-Vis spectroscopy ensures stability. Lyophilization is recommended for aqueous solutions .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from tetramethyl groups?

Steric effects from the 2,2,4,7-tetramethyl substituents may slow coupling reactions. Strategies include:

  • Using bulky coupling agents (e.g., HATU) to enhance reactivity.
  • Increasing reaction temperature gradually (e.g., 0°C → 40°C) to balance kinetics and side reactions.
  • Solvent screening (e.g., THF for better solubility of sterically hindered intermediates) .

Q. What methodologies resolve discrepancies in reported biological activity data?

Contradictions may arise from assay conditions (e.g., cell line variability, compound aggregation). Standardize protocols using:

  • Dose-response curves with multiple replicates.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Negative controls to rule out off-target effects .

Q. How can computational tools predict structure-activity relationships (SAR) for derivatives?

Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with biological targets like kinases or GPCRs. Molecular dynamics simulations (GROMACS) assess conformational stability in binding pockets. QSAR models trained on substituent electronic parameters (Hammett constants) guide rational design .

Q. What advanced techniques validate target engagement in cellular environments?

Use photoaffinity labeling with a radiolabeled or fluorescent derivative to confirm target binding in live cells. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics in vitro .

Q. How can 2D NMR resolve signal overlap in densely substituted quinoline derivatives?

HSQC and HMBC experiments correlate ¹H and ¹³C signals to distinguish methyl groups and aromatic protons. NOESY identifies spatial proximities, clarifying regiochemistry of substituents .

Q. What strategies improve metabolic stability for in vivo studies?

Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions. Prodrug approaches (e.g., esterification of the carboxamide) enhance bioavailability. Microsomal stability assays (e.g., liver S9 fractions) guide iterative modifications .

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